1-Butyl-3-(1-naphthoyl)indole basic properties
1-Butyl-3-(1-naphthoyl)indole basic properties
An In-Depth Technical Guide to the Core Properties of 1-Butyl-3-(1-naphthoyl)indole (JWH-073)
Abstract
This technical guide provides a comprehensive scientific overview of 1-Butyl-3-(1-naphthoyl)indole, commonly known as JWH-073. Developed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, synthetic chemistry, analytical methodologies, and complex pharmacology of this potent synthetic cannabinoid. We present detailed, field-proven protocols for its synthesis, purification, and analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, providing a framework for reproducible and self-validating scientific inquiry. Key mechanistic insights into its function as a full agonist at cannabinoid receptors (CB1 and CB2) are discussed, including receptor binding affinities and downstream signaling pathways. Furthermore, this guide explores the metabolic fate of JWH-073, highlighting the formation of pharmacologically active metabolites, and discusses its toxicological profile and regulatory status. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research context.
Introduction: A Molecule of Research and Regulation
1-Butyl-3-(1-naphthoyl)indole (JWH-073) is a synthetic cannabinoid of the naphthoylindole family.[1] It was first synthesized by Dr. John W. Huffman and his team as part of a systematic investigation into the structure-activity relationships (SAR) of the cannabinoid system.[2][3] JWH-073 is a structural analog of JWH-018, differing only by the length of the N-1 alkyl chain—a butyl group instead of a pentyl group.[4] This seemingly minor modification results in a distinct pharmacological profile, rendering JWH-073 a valuable tool for probing the endocannabinoid system.[2]
Initially designed for basic scientific research, JWH-073 and similar compounds were later identified as the psychoactive components in various herbal incense products, often marketed under names like "Spice" and "K2".[2] This diversion led to widespread non-medical use and subsequent regulatory control. In the United States, JWH-073 is classified as a Schedule I controlled substance, signifying a high potential for abuse and no currently accepted medical use.[3] Despite its regulatory status, JWH-073 remains a subject of intense interest in forensic, toxicological, and pharmacological research. Understanding its core properties is crucial for the development of analytical detection methods, for elucidating the mechanisms of synthetic cannabinoid toxicity, and for continuing to map the complexities of cannabinoid receptor function.
Physicochemical Properties
The identity, purity, and behavior of a compound are dictated by its physicochemical properties. For JWH-073, these characteristics are foundational for its synthesis, extraction, and analytical detection. The compound typically appears as an off-white solid or an oily yellow gum after purification.[5][6]
| Property | Value | Source(s) |
| IUPAC Name | (1-butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | [5] |
| Common Name | JWH-073 | [3] |
| CAS Number | 208987-48-8 | [5] |
| Molecular Formula | C₂₃H₂₁NO | [5] |
| Molecular Weight | 327.42 g/mol | [5] |
| Exact Mass | 327.1623 g/mol | [7] |
| Appearance | Off-White Solid / Oily Yellow Gum | [5][6] |
| Solubility (Water) | 1.4 x 10⁻² mg/L (25 °C, est.) | [7] |
| SMILES | CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | [5] |
| InChI Key | VCHHHSMPMLNVGS-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of JWH-073 is typically achieved via a two-step process involving a Friedel-Crafts acylation followed by N-alkylation. The choice of this pathway is dictated by the commercial availability of the starting materials (indole and 1-naphthoyl chloride) and the robust nature of the reactions, which provide satisfactory to good yields.[5]
Diagram of Synthetic Workflow
Detailed Experimental Protocol: Synthesis
This protocol is based on established literature methods, providing yields of 65-75% for the final product.[5][8]
Step 1: Friedel-Crafts Acylation to form (1H-indol-3-yl)(naphthalen-1-yl)methanone
-
Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve indole (1.0 eq) in anhydrous toluene. The choice of an inert atmosphere is critical to prevent side reactions with moisture and atmospheric gases.
-
Cooling: Cool the solution to 0°C using an ice bath. This is necessary to control the exothermic reaction upon addition of the Lewis acid.
-
Lewis Acid Addition: Slowly add diethylaluminium chloride (Et₂AlCl, 1.2-1.4 eq) to the stirred solution. Et₂AlCl is a potent Lewis acid that activates the indole ring for electrophilic substitution at the C3 position.
-
Acyl Chloride Addition: After stirring for 30 minutes at 0°C, slowly add a solution of 1-naphthoyl chloride (1.0 eq) in anhydrous toluene.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding it to a flask containing ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Intermediate Purification: The resulting crude intermediate can be purified via recrystallization or column chromatography to yield a solid with 85-93% yield.[5]
Step 2: N-Alkylation to form 1-Butyl-3-(1-naphthoyl)indole (JWH-073)
-
Reaction Setup: Dissolve the purified intermediate (1.0 eq) in acetone. Add powdered potassium hydroxide (KOH, ~3.0 eq) and a catalytic amount of dimethylformamide (DMF). KOH acts as the base to deprotonate the indole nitrogen, while DMF aids in solubilizing the reactants.
-
Alkylating Agent Addition: Add 1-bromobutane (1.2 eq) to the mixture.
-
Reaction Progression: Heat the reaction mixture to 40°C and stir for 4 hours. Monitor the reaction's completion via TLC.
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
The final purification is crucial for removing unreacted starting materials and byproducts. Column chromatography is the method of choice.
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude JWH-073 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a mobile phase of hexane and ethyl acetate (95:5, v/v).[5][8] The less polar JWH-073 will elute from the column, separating it from more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield JWH-073 as an oily yellow gum.[5] The purity should be confirmed by analytical methods such as HPLC and NMR.
Analytical Characterization
Accurate identification and quantification of JWH-073, particularly in complex matrices like herbal products or biological fluids, requires robust analytical techniques. The primary methods employed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for definitive structural elucidation of the bulk material.
Diagram of Analytical Workflow (Biological Sample)
Sources
- 1. JWH-073 - Wikipedia [en.wikipedia.org]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | C23H21NO | CID 10471670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Buy 1-Butyl-3-(1-naphthoyl)indole | 208987-48-8 | >98% [smolecule.com]
- 6. Characterization of in vitro metabolites of JWH-018, JWH-073 and their 4-methyl derivatives, markers of the abuse of these synthetic cannabinoids [air.unimi.it]
- 7. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
